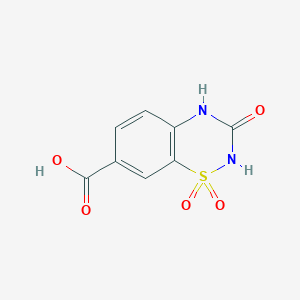

3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide

Vue d'ensemble

Description

“3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which has been associated with a range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of this compound involves the design and creation of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins . These compounds have been tested against various phytopathogenic fungi, with some showing substantial and broad-spectrum antifungal activities .Molecular Structure Analysis

The molecular structure of “this compound” is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring system . The activity of this compound can be influenced by various functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc .Applications De Recherche Scientifique

Chemical Synthesis and Properties

The synthesis and properties of derivatives of 2H-1,2,4-benzothiadiazine, including 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide, have been studied to understand their chemical characteristics. Chernykh, Gridasov, and Petyunin (1976) focused on the ethyl ester and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide, examining their synthesis and hydrolysis (Chernykh, Gridasov, & Petyunin, 1976).

Biological Activity and Pharmacology

A significant area of research for this compound is its role as an allosteric modulator of receptors. Braghiroli et al. (2002) synthesized a series of derivatives and evaluated their activity as allosteric modulators of AMPA/kainate receptors, demonstrating the modulatory properties based on the substitution at the 3-position of the benzothiadiazine ring (Braghiroli et al., 2002). Francotte et al. (2007) further explored these compounds as positive allosteric modulators of AMPA receptors, highlighting the impact of substituents at specific positions on the heterocycle (Francotte et al., 2007).

Therapeutic Potential and Cognitive Enhancement

Research has also focused on the therapeutic potential of these compounds. For instance, studies have looked into their use as cognitive enhancers. Francotte et al. (2010) discovered that certain fluorinated derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides had a strong impact on AMPA receptors in vitro and enhanced cognitive function in vivo (Francotte et al., 2010).

Structural Analysis and Synthesis Techniques

Additional research has involved the structural analysis and synthesis techniques of these compounds. Prajapati et al. (1993) developed an efficient method for generating sulfene, which is crucial for the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides (Prajapati et al., 1993). Bombieri et al. (1990) conducted structural studies on benzothiadiazine derivatives, providing valuable insights into their crystal structures (Bombieri et al., 1990).

Anion Receptors and Transmembrane Transporters

Wenzel et al. (2011) explored the use of compounds containing 3-amino-1,2,4-benzothiadiazine-1,1-dioxide as anion receptors and transporters, demonstrating their significant affinity for oxo-anions and function as transmembrane chloride/nitrate antiporters (Wenzel et al., 2011).

Safety and Hazards

Orientations Futures

The future directions for the study of “3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide” could involve further exploration of its potential applications, particularly in the field of fungicides . Additionally, the effective concentration (EC50) against certain fungi could provide a useful reference for further structural optimization design .

Mécanisme D'action

Target of Action

The primary targets of 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide are diverse and include AMPA receptors , ATP-sensitive potassium channels , and various phytopathogenic fungi . These targets play crucial roles in neurological signaling, cellular metabolism, and plant defense, respectively.

Mode of Action

This compound interacts with its targets in different ways. As an AMPA receptor positive allosteric modulator, it enhances the activity of these receptors . As an ATP-sensitive potassium channel activator, it promotes the opening of these channels . As a fungicide, it inhibits the growth of various phytopathogenic fungi .

Biochemical Pathways

The affected pathways depend on the specific target. In the case of AMPA receptors, the compound can enhance glutamatergic signaling . For ATP-sensitive potassium channels, it can influence cellular metabolism . In the context of phytopathogenic fungi, it disrupts their growth and reproduction .

Pharmacokinetics

Its effectiveness against various targets suggests it has sufficient bioavailability to reach these targets in their respective environments .

Result of Action

The molecular and cellular effects of this compound’s action are target-dependent. It can enhance neurological signaling via AMPA receptors , modulate cellular metabolism via ATP-sensitive potassium channels , and inhibit the growth of phytopathogenic fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antifungal activity can be affected by the specific species of fungi and the conditions in which they grow . Similarly, the compound’s effects on AMPA receptors and ATP-sensitive potassium channels can be influenced by the specific cellular and physiological contexts .

Propriétés

IUPAC Name |

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5S/c11-7(12)4-1-2-5-6(3-4)16(14,15)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVBLNYWMTPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347127 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201224-76-2 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)

![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)

![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)